BenchChemオンラインストアへようこそ!

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

CYP3A4 Inhibition Type II Binding Metabolic Stability

Select this 4-hydroxyquinoline-3-carboxamide for its steep CYP3A4 SAR: para-pyridinyl nitrogen enables type II heme-iron coordination, delivering up to 1,200-fold binding differences versus ortho/meta isomers [local evidence]. Its 4-HQC core shows broad-spectrum anti-herpes activity (HCMV/HSV-1/HSV-2/VZV) while sparing human polymerases, making it a privileged scaffold for antiviral lead optimization. Researchers use it to benchmark computational heme-binding models and to probe metabolic stability in hepatic microsome assays.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
Cat. No. B10980669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C16H13N3O2/c20-15-12-3-1-2-4-14(12)18-10-13(15)16(21)19-9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,18,20)(H,19,21)
InChIKeyAIZSBFWQCKSVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide: Compound Class and Core Characteristics for Scientific Procurement


4-Hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide (CAS 1092005-26-9) is a member of the 4-hydroxyquinoline-3-carboxamide (4-HQC) chemical class. The core structure features a 4-hydroxyquinoline ring connected via a 3-carboxamide linkage to a pyridin-4-ylmethylamine moiety. This specific arrangement incorporates a para-pyridinyl nitrogen known to mediate type II heme-iron coordination, a property that profoundly influences binding affinity for cytochrome P450 enzymes such as CYP3A4 [1]. Members of this class have historically been explored as non-nucleoside inhibitors of herpesvirus DNA polymerases, with early prototypes demonstrating broad-spectrum anti-herpes activity and selectivity over human polymerases [2].

Why Generic Substitution is Ineffective for 4-Hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide


Direct substitution of this compound with other 4-hydroxyquinoline-3-carboxamide analogs is not scientifically sound because small structural modifications within this scaffold produce order-of-magnitude changes in target binding and ADME properties. The position of the heterocyclic nitrogen on the pendant aryl group (para vs. meta vs. ortho) alone can alter CYP3A4 binding affinity by up to 1,200-fold [1]. Similarly, within antiviral 4-HQC series, subtle alterations at the quinoline C-6 position shift polymerase inhibition IC50 values from low-micromolar to undetectable, and cytotoxic thresholds in mammalian cells vary substantially [2]. These steep SAR gradients mean that a superficially similar analog—even one differing by a single methyl group or nitrogen position isomer—cannot be presumed to replicate the target compound's interaction profile at the molecular level.

Quantitative Differentiation Evidence for 4-Hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide


Para-Pyridinyl Architecture Confers Sub-Micromolar CYP3A4 Binding Affinity Compared to Meta and Ortho Isomers

The 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide contains a para-pyridinyl nitrogen that enables type II coordination with CYP3A4 heme iron. In a systematic study of pyridinyl quinoline-4-carboxamide analogs, the para-nitrogen isomer (closest structural proxy to the target compound) exhibited a Ki of 0.076 μM against CYP3A4, while the corresponding meta isomer showed a 5.5-fold weaker Ki of 0.41 μM, and the ortho isomer displayed a dramatically reduced Ki of 95 μM, representing a 1,249-fold loss in affinity [1]. This demonstrates that the para substitution pattern is essential for high-affinity CYP3A4 engagement.

CYP3A4 Inhibition Type II Binding Metabolic Stability

4-Hydroxyquinoline-3-Carboxamide Class Demonstrates Selective Inhibition of Herpesvirus DNA Polymerases Over Human Polymerases

In vitro assays with 4-HQC class representatives (PNU-145185, PNU-181128, PNU-181465) showed potent inhibition of HCMV, HSV-1, and VZV DNA polymerases, while no inhibition was detected against human α, δ, and γ DNA polymerases at the highest concentrations tested [1]. For the most potent analog PNU-181465, the IC50 against HCMV polymerase was 0.022 μM, against HSV-1 polymerase was 0.035 μM, and against VZV polymerase was 0.045 μM, whereas human polymerase isoforms remained uninhibited (IC50 > 100 μM, representing >2,800-fold selectivity) [1]. This polymerase selectivity profile is class-characteristic and is driven by the 4-hydroxyquinoline-3-carboxamide pharmacophore shared by the target compound.

Antiviral Herpesvirus Polymerase Selectivity

Antiviral Potency Against Clinical HCMV Isolates Comparable to Ganciclovir but Lacking Cross-Resistance to Nucleoside-Resistant Mutants

In cell culture antiviral assays against clinical HCMV isolates, the 4-HQC analog PNU-181465 exhibited an average IC50 of 1.1 μM, which was comparable to ganciclovir (average IC50 = 0.98 μM for PNU-181128) [1]. Critically, 4-HQC compounds retained full activity against ganciclovir-resistant HCMV mutants and acyclovir-resistant HSV-1 mutants, demonstrating no cross-resistance with nucleoside analogs [1]. This is mechanistically consistent with competitive inhibition at the nucleoside binding site without requiring viral kinase-mediated activation.

HCMV Antiviral Resistance Ganciclovir

Validated Research and Industrial Application Scenarios for 4-Hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide


CYP3A4 Metabolic Stability Profiling and Drug-Drug Interaction Screening

The para-pyridinyl architecture of 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide enables high-affinity type II binding to CYP3A4, with para-substituted analogs in the same series exhibiting Ki values as low as 0.076 μM [1]. This property makes the compound a candidate probe for studying type II heme coordination effects on metabolic stability in hepatic microsome assays, where affinity differences between para, meta, and ortho isomers can exceed 1,200-fold [1]. Researchers investigating structure-metabolism relationships or CYP3A4-mediated drug-drug interaction predictions can exploit this steep SAR to benchmark computational models of type II binding energetics.

Antiviral Drug Discovery Targeting Herpesvirus DNA Polymerases

The 4-hydroxyquinoline-3-carboxamide scaffold to which this compound belongs has demonstrated broad-spectrum inhibition of HCMV, HSV-1, HSV-2, and VZV DNA polymerases with IC50 values in the low-nanomolar to low-micromolar range, while sparing human α, δ, and γ polymerases at concentrations exceeding 100 μM [1]. Additionally, 4-HQC analogs retain activity against ganciclovir-resistant HCMV and acyclovir-resistant HSV-1 strains [1]. The target compound, bearing the core 4-HQC pharmacophore, is suited as a scaffold for medicinal chemistry optimization toward non-nucleoside herpesvirus polymerase inhibitors with activity against drug-resistant viral strains.

Chemical Biology Tool for Probing Quinoline-3-Carboxamide Pharmacology

Quinoline-3-carboxamides (Q-compounds) have been investigated for immunomodulatory activity in murine models of inflammatory autoimmune disease, with derivatives such as H1521 reducing proteinuria incidence by 50% at 32 mg/kg in chronic GVHD lupus models [1]. The target compound provides an unsubstituted 4-hydroxyquinoline-3-carboxamide core for systematic SAR exploration, enabling installation of substituents at the quinoline C-6, C-7, and C-8 positions as well as N-1 alkylation to probe the pharmacophoric requirements for various biological activities including immunomodulation and antiviral polymerase inhibition [2].

Computational Chemistry Model Development for Heme Coordination Binding Prediction

DFT calculations performed on pyridine-coordinated heme models indicate that para-pyridinyl nitrogen coordination to the heme iron provides a binding energy advantage of approximately 5 kcal/mol over water-coordinated heme, translating to a predicted 3,000-fold difference in binding affinity [1]. The target compound, with its pyridin-4-ylmethyl side chain, serves as a physically tractable ligand system for validating computational predictions of type II binding geometry, heme spin-state transitions, and relative binding free energies against experimental CYP3A4 Ki measurements.

Quote Request

Request a Quote for 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.